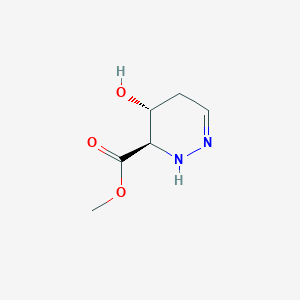
(3R,4R)-Methyl4-hydroxy-2,3,4,5-tetrahydropyridazine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridazinecarboxylic acid, 2,3,4,5-tetrahydro-4-hydroxy-, methyl ester, trans- is a chemical compound with significant interest in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridazinecarboxylic acid, 2,3,4,5-tetrahydro-4-hydroxy-, methyl ester, trans- can be achieved through several synthetic routes. One common method involves the hydrogenation of cycloadducts in the presence of palladium-carbon catalysts. For example, the hydrogenation of cycloadducts 17a, 17b, 17d, and 17e results in the formation of dihydro derivatives, including methyl (3S)-2,3,4,5-tetrahydropyridazine-3-carboxylate .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale hydrogenation processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of these industrial methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
3-Pyridazinecarboxylic acid, 2,3,4,5-tetrahydro-4-hydroxy-, methyl ester, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield different tetrahydropyridazine derivatives.
Substitution: Substitution reactions can introduce various functional groups into the pyridazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium-carbon catalysts, and various oxidizing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, hydrogenation reactions typically yield dihydro derivatives, while oxidation reactions produce carboxylic acids.
Aplicaciones Científicas De Investigación
3-Pyridazinecarboxylic acid, 2,3,4,5-tetrahydro-4-hydroxy-, methyl ester, trans- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Pyridazinecarboxylic acid, 2,3,4,5-tetrahydro-4-hydroxy-, methyl ester, trans- involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Pyridinecarboxylic acid: This compound shares a similar pyridine ring structure but differs in its functional groups and overall properties.
Methyl (3S)-2,3,4,5-tetrahydropyridazine-3-carboxylate: A closely related compound with similar synthetic routes and chemical properties.
Uniqueness
3-Pyridazinecarboxylic acid, 2,3,4,5-tetrahydro-4-hydroxy-, methyl ester, trans- is unique due to its specific structural features and the range of reactions it can undergo
Propiedades
Número CAS |
193528-08-4 |
|---|---|
Fórmula molecular |
C6H10N2O3 |
Peso molecular |
158.16 g/mol |
Nombre IUPAC |
methyl (5R,6R)-5-hydroxy-1,4,5,6-tetrahydropyridazine-6-carboxylate |
InChI |
InChI=1S/C6H10N2O3/c1-11-6(10)5-4(9)2-3-7-8-5/h3-5,8-9H,2H2,1H3/t4-,5-/m1/s1 |
Clave InChI |
IFBMDCWDQNXMLW-RFZPGFLSSA-N |
SMILES |
COC(=O)C1C(CC=NN1)O |
SMILES isomérico |
COC(=O)[C@H]1[C@@H](CC=NN1)O |
SMILES canónico |
COC(=O)C1C(CC=NN1)O |
Sinónimos |
3-Pyridazinecarboxylicacid,2,3,4,5-tetrahydro-4-hydroxy-,methylester,trans-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















